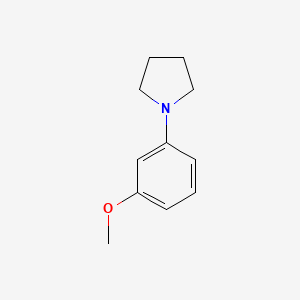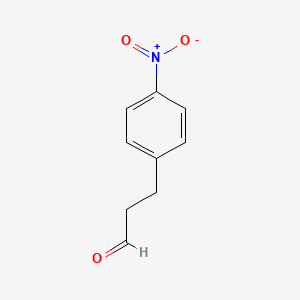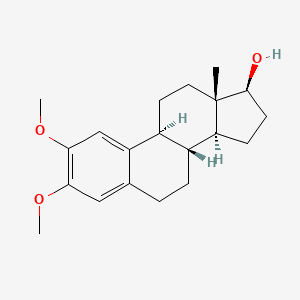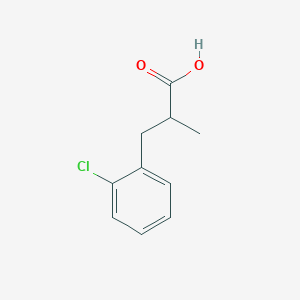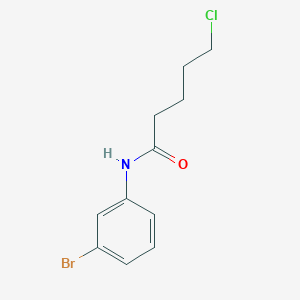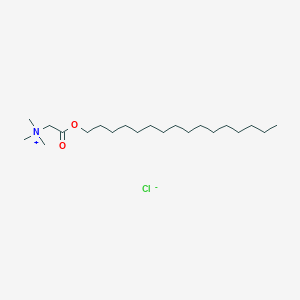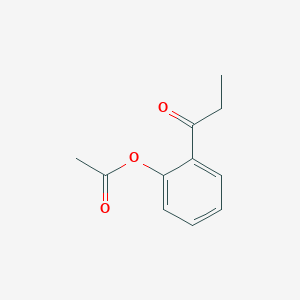
Acetic acid 2-propionylphenyl ester
Übersicht
Beschreibung
Propyphenazone was first synthesized in 1924 by Friedrich Stolz and is a derivative of pyrazolone. It is a colorless crystalline powder that is soluble in water and ethanol. Propyphenazone is used as an analgesic, antipyretic, and anti-inflammatory agent. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
Wirkmechanismus
Propyphenazone works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. It does this by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Inhibition of COX leads to a decrease in prostaglandin production, which results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce fever by acting on the hypothalamus, which is responsible for regulating body temperature. In addition, propyphenazone has been shown to have anti-inflammatory effects by reducing the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propyphenazone in lab experiments is its well-established mechanism of action. It is also readily available and relatively inexpensive. However, one limitation is that it can have side effects, such as gastrointestinal upset and allergic reactions, which can affect the outcome of experiments.
Zukünftige Richtungen
There are several future directions for research on propyphenazone. One area of research could be to explore its potential use in treating other inflammatory conditions, such as asthma and inflammatory bowel disease. Another area of research could be to investigate the use of propyphenazone in combination with other drugs to enhance their analgesic effects.
In conclusion, propyphenazone is a non-steroidal anti-inflammatory drug that is commonly used to treat pain and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of propyphenazone in treating a variety of inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Propyphenazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating pain associated with arthritis, menstrual cramps, and headaches. In addition, propyphenazone has been used in combination with other drugs to enhance their analgesic effects.
Eigenschaften
IUPAC Name |
(2-propanoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(13)9-6-4-5-7-11(9)14-8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWSMMVGMDHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472140 | |
| Record name | Acetic acid 2-propionylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97139-82-7 | |
| Record name | Acetic acid 2-propionylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



